molecular formula C10H19N B13011378 (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B13011378
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-HKJUDDBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-1,7,7-Trimethylbicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials such as camphor or its derivatives. One common method involves the reduction of camphor to produce borneol, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) and amination reagents such as ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis .

Biology and Medicine

Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research .

Industry

Mechanism of Action

The mechanism of action of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the presence of the trimethyl groups.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m0/s1

InChI Key

MDFWXZBEVCOVIO-HKJUDDBKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)CC2N

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.